molecular formula C9H9F3N2O2 B1408077 Ethyl 2-amino-3-(trifluoromethyl)isonicotinate CAS No. 1227571-42-7

Ethyl 2-amino-3-(trifluoromethyl)isonicotinate

Cat. No.: B1408077
CAS No.: 1227571-42-7
M. Wt: 234.17 g/mol
InChI Key: OPEHXSAWSJRMCF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(trifluoromethyl)isonicotinate is a chemical compound with the molecular formula C9H9F3N2O2 and a molecular weight of 234.18 g/mol . This compound is characterized by the presence of an ethyl ester group, an amino group, and a trifluoromethyl group attached to an isonicotinic acid backbone. It is a versatile compound with significant potential in various scientific research fields due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(trifluoromethyl)isonicotinate typically involves the reaction of 2-amino-3-(trifluoromethyl)pyridine with ethyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-amino-3-(trifluoromethyl)isonicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with target proteins, influencing their conformation and function .

Comparison with Similar Compounds

Ethyl 2-amino-3-(trifluoromethyl)isonicotinate can be compared with other similar compounds such as:

  • Ethyl 2-amino-3-(difluoromethyl)isonicotinate
  • Ethyl 2-amino-3-(chloromethyl)isonicotinate
  • Ethyl 2-amino-3-(bromomethyl)isonicotinate

These compounds share a similar isonicotinic acid backbone but differ in the substituents attached to the pyridine ring. The trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs .

Properties

IUPAC Name

ethyl 2-amino-3-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-2-16-8(15)5-3-4-14-7(13)6(5)9(10,11)12/h3-4H,2H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEHXSAWSJRMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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